molecular formula C9H16O2 B2594079 (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2503204-98-4

(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2594079
CAS No.: 2503204-98-4
M. Wt: 156.225
InChI Key: CVGDGEYCZPDPKU-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-oxabicyclo[221]heptan-1-yl)methanol is a bicyclic organic compound featuring a unique oxabicycloheptane structure

Scientific Research Applications

(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol has several applications in scientific research:

Safety and Hazards

The compound has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in various cellular processes.

Mode of Action

This compound interacts with protein phosphatases, inhibiting their activity . This inhibition prevents the dephosphorylation of certain proteins, altering their function and leading to changes in cellular processes.

Biochemical Pathways

The inhibition of protein phosphatases by this compound affects several biochemical pathways. One notable pathway is the regulation of transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression . By inhibiting protein phosphatases, this compound can potentially influence the immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the cycloaddition of suitable precursors. One common method is the Diels-Alder reaction between furans and olefinic or acetylenic dienophiles . This reaction is known for its ability to produce the bicyclic structure with high stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Properties

IUPAC Name

(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGDGEYCZPDPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(O1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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